molecular formula C7H13NO2 B14721850 3-Nitro-2-heptene CAS No. 6065-13-0

3-Nitro-2-heptene

Cat. No.: B14721850
CAS No.: 6065-13-0
M. Wt: 143.18 g/mol
InChI Key: BSAMBMGETTWYCN-DAXSKMNVSA-N
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Description

Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.21 g/mol Structure: 3-Nitro-2-heptene is an unsaturated nitroalkene with a nitro (-NO₂) group at position 3 and a double bond between carbons 2 and 2.

Properties

CAS No.

6065-13-0

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(Z)-3-nitrohept-2-ene

InChI

InChI=1S/C7H13NO2/c1-3-5-6-7(4-2)8(9)10/h4H,3,5-6H2,1-2H3/b7-4-

InChI Key

BSAMBMGETTWYCN-DAXSKMNVSA-N

Isomeric SMILES

CCCC/C(=C/C)/[N+](=O)[O-]

Canonical SMILES

CCCCC(=CC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 3-Nitro-2-heptene can be achieved through several methods. One common approach involves the nitration of 2-heptene. This process typically uses nitric acid (HNO3) as the nitrating agent under controlled conditions to introduce the nitro group at the desired position on the heptene chain. The reaction is usually carried out in the presence of a solvent such as acetic acid to facilitate the nitration process .

Industrial production methods for this compound may involve large-scale nitration processes, where the reaction conditions are optimized for higher yields and purity. These methods often include steps for purification, such as distillation or recrystallization, to obtain the final product in a usable form .

Chemical Reactions Analysis

3-Nitro-2-heptene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroalkanes or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas (H2) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Nitro-2-heptene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s nitro group can be used in the design of bioreductive agents, which are activated under hypoxic conditions commonly found in tumors.

    Medicine: Research into nitroalkenes like this compound explores their potential as prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.

    Industry: It can be used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 3-Nitro-2-heptene involves its interaction with biological molecules through its nitro group. This group can undergo bioreduction in hypoxic environments, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the selective targeting of hypoxic cells, such as those found in tumors, making it a promising compound for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 3-Nitro-3-heptene

Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.19 g/mol Structure: The nitro group and double bond are both at position 3, creating conjugation between the nitro and alkene groups. The SMILES notation is CCC/C=C(/CC)N+[O-], indicating a (Z)-configuration in some studies .

Key Differences :

  • Reactivity : The conjugated system in 3-nitro-3-heptene may enhance stability compared to 3-nitro-2-heptene, where the nitro group is adjacent to the double bond.
  • Toxicity Data: Limited toxicity data available; safety sheets highlight hazards but lack specific LDLo values .

Non-Nitro Analogues: Alkenes and Alkynes

a) 2-Methyl-3-heptene

Molecular Formula : C₈H₁₆
Molecular Weight : 112.21 g/mol
Structure : A branched alkene without functional groups. Boiling points range from 103–110°C depending on stereochemistry .

Comparison :

  • Polarity : Lacks the polar nitro group, resulting in lower boiling points and reduced reactivity.
  • Toxicity: No significant toxicity reported; primarily a flammable hazard .
b) 3-Heptyne

Molecular Formula : C₇H₁₂
Molecular Weight : 96.17 g/mol
Structure : A linear alkyne with a triple bond at position 3. Thermodynamic data show a reaction enthalpy (ΔrH°) of -270.4 kJ/mol when hydrogenated to heptane .

Key Differences :

  • Reactivity : Alkynes undergo addition reactions more readily than nitroalkenes.
  • Applications : Used in synthetic organic chemistry, unlike nitroalkenes, which are often intermediates in explosives or pharmaceuticals .

Aromatic Nitro Compounds

Nitrobenzene (for Contextual Comparison)

Molecular Formula: C₆H₅NO₂ Molecular Weight: 123.11 g/mol Comparison:

  • Toxicity: Nitrobenzene (LDLo oral-rat = 750 mg/kg) is less acutely toxic than this compound but is a known carcinogen .
  • Applications : Widely used in industrial synthesis, whereas nitroalkenes like this compound have niche applications due to instability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Hazards
This compound C₇H₁₃NO₂ 143.21 Nitro, alkene Severe irritant; toxic via ingestion
3-Nitro-3-heptene C₇H₁₃NO₂ 143.19 Conjugated nitro-alkene Limited data; suspected irritant
2-Methyl-3-heptene C₈H₁₆ 112.21 Alkene Flammable; low toxicity
3-Heptyne C₇H₁₂ 96.17 Alkyne Reactive; no toxicity data

Table 2: Toxicity Profile Comparison

Compound Oral LDLo (rat) Intraperitoneal LDLo (rat) Skin Irritation (rabbit)
This compound 420 mg/kg 280 mg/kg Severe at 500 mg
Nitrobenzene 750 mg/kg N/A Moderate

Research Implications

  • Synthetic Chemistry : The position of the nitro group in nitroalkenes significantly impacts their stability and reactivity. For example, this compound’s adjacent functional groups make it more reactive but also more hazardous than its isomer .
  • Safety Protocols: Handling this compound requires stringent controls due to its dual hazards as a toxin and irritant, unlike non-nitro analogues like 2-methyl-3-heptene .

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